molecular formula C14H18ClN3O5 B12673860 Ethyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate CAS No. 84682-25-7

Ethyl cis-4-((4-chloro-2-nitrophenyl)amino)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B12673860
CAS No.: 84682-25-7
M. Wt: 343.76 g/mol
InChI Key: ZNRFAHRTOBFRME-YPMHNXCESA-N
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Description

Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a hydroxyl group and an ethyl ester, along with a 4-chloro-2-nitroaniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps:

    Nitration: The process begins with the nitration of aniline to form 4-chloro-2-nitroaniline. This is achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

    Formation of Piperidine Derivative: The next step involves the formation of the piperidine ring. This can be done through a cyclization reaction involving appropriate precursors under controlled conditions.

    Esterification: The final step is the esterification of the piperidine derivative with ethyl chloroformate in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-amino-2-nitroaniline derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylic acid.

Scientific Research Applications

Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Similar in structure but lacks the piperidine ring and ester group.

    4-Chloro-2-nitroaniline: Similar in structure but lacks the piperidine ring and ester group.

    4-Methyl-2-nitroaniline: Similar in structure but has a methyl group instead of a chloro group.

Uniqueness

Ethyl 4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the piperidine ring and the ethyl ester group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

84682-25-7

Molecular Formula

C14H18ClN3O5

Molecular Weight

343.76 g/mol

IUPAC Name

ethyl (3S,4R)-4-(4-chloro-2-nitroanilino)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C14H18ClN3O5/c1-2-23-14(20)17-6-5-11(13(19)8-17)16-10-4-3-9(15)7-12(10)18(21)22/h3-4,7,11,13,16,19H,2,5-6,8H2,1H3/t11-,13+/m1/s1

InChI Key

ZNRFAHRTOBFRME-YPMHNXCESA-N

Isomeric SMILES

CCOC(=O)N1CC[C@H]([C@H](C1)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)N1CCC(C(C1)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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